![molecular formula C27H31ClO17 B13390442 2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B13390442.png)

2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

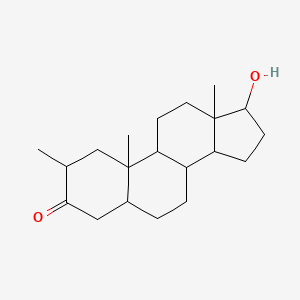

Delphinidin is a naturally occurring anthocyanidin, a type of plant pigment responsible for the blue and purple hues in many flowers and fruits. It is found in various plants, including berries, eggplants, and grapes. Delphinidin is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin can be synthesized through several methods, including the use of coumaroyl-CoA and malonyl-CoA as starting materials. The key enzyme involved in its biosynthesis is 3’,5’-hydroxylase . The synthetic route typically involves the formation of the flavylium ion, followed by glycosylation to produce various glycosidic forms of delphinidin .

Industrial Production Methods: Industrial production of delphinidin often involves extraction from natural sources, such as berries and flowers. The extraction process includes solvent extraction, purification, and crystallization to obtain pure delphinidin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Delphinidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is pH-sensitive and can change color based on the pH of the solution, making it a natural pH indicator .

Common Reagents and Conditions: Common reagents used in the reactions involving delphinidin include acids, bases, and oxidizing agents. For example, in acidic conditions, delphinidin appears red, while in basic conditions, it turns blue .

Major Products Formed: The major products formed from the reactions of delphinidin include its glycosidic forms, such as delphinidin-3-glucoside and delphinidin-3-rutinoside. These glycosides are responsible for the various colors observed in different plants .

Scientific Research Applications

Delphinidin has a wide range of scientific research applications due to its antioxidant properties and potential health benefits. It is studied for its role in protecting human cells from oxidative stress and its potential anti-cancer properties. Delphinidin is also used in the development of nutraceuticals and functional foods aimed at improving human health .

In biology, delphinidin is researched for its effects on gut microbiota and its potential to improve gut health. In medicine, it is studied for its anti-inflammatory and anti-cancer properties, particularly its ability to induce apoptosis in cancer cells through oxidative stress .

Mechanism of Action

Delphinidin exerts its effects through various molecular targets and pathways. It induces oxidative stress-mediated apoptosis by generating reactive oxygen species (ROS) and promoting lipid peroxidation. Delphinidin also interferes with protein targets in the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Delphinidin is one of the six major anthocyanidins, which also include cyanidin, malvidin, pelargonidin, peonidin, and petunidin. These compounds share a similar structure but differ in the substitution patterns on the flavylium ion. Delphinidin is unique due to its three hydroxyl groups on the B-ring, which contribute to its distinct blue and purple hues .

List of Similar Compounds:- Cyanidin

- Malvidin

- Pelargonidin

- Peonidin

- Petunidin

Delphinidin stands out among these compounds for its potent antioxidant properties and its ability to act as a natural pH indicator .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17.ClH/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27;/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHQPWJHAKAMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5S)-N-((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13390364.png)

![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B13390375.png)

![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13390412.png)

![1-Piperidinecarboxylic acid, 4-[4-[4-[(2S)-2-amino-3-methoxy-3-oxopropyl]phenoxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B13390418.png)

![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid](/img/structure/B13390426.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13390432.png)

![Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B13390446.png)